molecular formula C26H23N3O7 B13384918 (4S)-4-(Fmoc-amino)-5-(4-nitroanilino)-5-oxopentanoic acid

(4S)-4-(Fmoc-amino)-5-(4-nitroanilino)-5-oxopentanoic acid

Cat. No.: B13384918
M. Wt: 489.5 g/mol
InChI Key: AVFZOZWSEAFFGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Glu-pNA: is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with L-glutamic acid and p-nitroaniline. The Fmoc group is widely used in peptide synthesis as a protecting group for amines, while L-glutamic acid is a naturally occurring amino acid, and p-nitroaniline is an aromatic amine. This compound is primarily used in solid-phase peptide synthesis (SPPS) and other biochemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Fmoc-L-Glu-pNA follows similar synthetic routes but is scaled up using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis and alternative deprotection reagents like dipropylamine can enhance efficiency and reduce side reactions .

Mechanism of Action

Mechanism: The Fmoc group protects the amino group of L-glutamic acid during peptide synthesis. Upon deprotection, the free amine can participate in further coupling reactions to form peptides. The p-nitroaniline moiety can act as a chromophore, allowing for the detection and quantification of the compound in various assays .

**Molecular Targets and Path

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(4-nitroanilino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O7/c30-24(31)14-13-23(25(32)27-16-9-11-17(12-10-16)29(34)35)28-26(33)36-15-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-12,22-23H,13-15H2,(H,27,32)(H,28,33)(H,30,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVFZOZWSEAFFGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)O)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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